Comparative Aminopeptidase B Inhibition Potency: Arphamenine B vs. Bestatin
Arphamenine B demonstrates superior potency as an aminopeptidase B inhibitor compared to the broad-spectrum inhibitor Bestatin in a specific enzymatic assay. In a study using a membrane aminopeptidase from Ascaris suum, Arphamenine B exhibited a lower IC50 value (9.0 μM) than Bestatin (15.0 μM) [1]. This indicates a higher affinity for the target enzyme under the specific assay conditions.
| Evidence Dimension | Aminopeptidase B inhibition potency |
|---|---|
| Target Compound Data | IC50 = 9.0 μM |
| Comparator Or Baseline | Bestatin (IC50 = 15.0 μM) |
| Quantified Difference | Arphamenine B is 1.67-fold more potent (lower IC50) than Bestatin. |
| Conditions | Membrane aminopeptidase from Ascaris suum muscle, using AF1 neuropeptide hydrolysis as the readout [1]. |
Why This Matters
This quantitative difference validates the selection of Arphamenine B over Bestatin for experiments requiring more potent and specific inhibition of arginine/lysine-specific aminopeptidases.
- [1] Sajid, M., Isaac, R. E., & Harrow, I. D. (1997). Purification and properties of a membrane aminopeptidase from Ascaris suum muscle that degrades neuropeptides AF1 and AF2. Molecular and Biochemical Parasitology, 89(2), 225-234. View Source
